

In-Depth Technical Guide to the Safety of DL-2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of DL-2-aminobutanoic acid (CAS No. 2835-81-6), also known as DL-alpha-aminobutyric acid. The information is compiled from various safety data sheets and scientific literature to support its safe handling and use in research and development.

Chemical and Physical Properties

DL-2-aminobutanoic acid is a non-proteinogenic α -amino acid. Its physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C4H9NO2	[1]
Molecular Weight	103.12 g/mol	[1]
Appearance	White solid/powder/crystal	[1][2]
Melting Point	291 °C (decomposes)	[3][4]
Boiling Point	Data not available	[5]
Water Solubility	Soluble	[5]
logP (octanol/water)	-2.5 (calculated)	[6]
Stability	Stable under recommended storage conditions.	[5][7]
Incompatibilities	Strong oxidizing agents.	[5][7]
Hazardous Decomposition Products	Carbon oxides, Nitrogen oxides (NOx) under fire conditions.	[5][7]

Toxicological Information

Based on available safety data sheets, DL-2-aminobutanoic acid is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6] The toxicological properties have not been fully investigated, and specific quantitative data such as LD50 values are not available.[1][7]

Toxicological Endpoint	GHS Classification	Notes
Acute Toxicity (Oral, Dermal, Inhalation)	Not classified as acutely toxic. [6]	Toxicological properties not fully investigated.[1][7]
Skin Corrosion/Irritation	Not classified as a skin irritant. [6]	May cause skin irritation.[1][7]
Serious Eye Damage/Irritation	Not classified as an eye irritant.[6]	May cause eye irritation.[1][7]
Respiratory or Skin Sensitization	Not classified as a sensitizer. [6]	
Germ Cell Mutagenicity	Not classified as mutagenic.[6]	_
Carcinogenicity	Not classified as carcinogenic. [6]	No component is identified as a carcinogen by IARC.[5]
Reproductive Toxicity	Not classified as a reproductive toxicant.[6]	
Specific Target Organ Toxicity (Single Exposure)	Not classified.[6]	May cause respiratory tract irritation.[1][7]
Specific Target Organ Toxicity (Repeated Exposure)	Not classified.[6]	
Aspiration Hazard	Not classified as an aspiration hazard.[6]	

Experimental Protocols for Safety Assessment

While specific experimental data for DL-2-aminobutanoic acid is limited, the following are detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols are standard for assessing the safety of chemical substances.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine the oral toxicity of a substance without causing mortality as a primary endpoint.[8][9]

Principle: The test involves administering the substance at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight) to a group of animals of a single sex (typically female rats).[8][9] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death.[8][9]

Methodology:

- Sighting Study: A preliminary study is conducted on a small number of animals to determine
 the appropriate starting dose for the main study. Doses are administered sequentially to
 single animals.[9]
- Main Study: Based on the sighting study, a group of animals (typically 5) is dosed at the selected starting level.[9]
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.[9]
- Endpoint: The substance is classified according to the GHS based on the dose level at which evident toxicity is observed.[8]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation using a three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis.[5][10][11]

Principle: The test substance is applied topically to the RhE tissue. Skin irritation is determined by the reduction in cell viability compared to negative controls.[5][11]

Methodology:

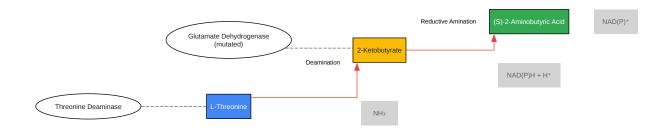
- Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are used.
 [10][11]
- Application of Test Substance: A small amount of the test substance (solid or liquid) is applied uniformly to the surface of the RhE tissue.[5]
- Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).[5]
- Viability Assessment: After incubation and rinsing, cell viability is measured using the MTT
 assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT
 tetrazolium salt to a blue formazan salt, which is then extracted and quantified
 spectrophotometrically.[5][10]
- Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[5][11]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro test identifies substances that do not require classification for eye irritation or serious eye damage. It utilizes a reconstructed human cornea-like epithelium (RhCE) model.[3] [7][12]

Principle: The test substance is applied to the surface of the RhCE tissue. The potential for eye irritation is assessed by measuring the reduction in cell viability.[7][12]

Methodology:


- Tissue Culture: Commercially available RhCE models (e.g., EpiOcular™) are used.[3][12]
- Application of Test Substance: The test substance is applied to the RhE tissue for a defined exposure time.[7]
- Viability Measurement: Following exposure and a post-exposure incubation period, tissue viability is determined using the MTT assay, similar to the skin irritation test.[7]

Classification: A substance is identified as not requiring classification for eye irritation (UN GHS No Category) if the mean tissue viability is greater than 60%.[12] Further testing may be required to differentiate between GHS Category 1 (serious eye damage) and Category 2 (eye irritation) if viability is ≤ 60%.[7][12]

Biosynthetic Pathway of (S)-2-Aminobutyric Acid

DL-2-aminobutanoic acid is a racemic mixture of D- and L- (or S-) enantiomers. The S-enantiomer, (S)-2-aminobutyric acid, can be biosynthesized from the common amino acid L-threonine. This pathway is of interest for the biotechnological production of this non-natural amino acid.

Click to download full resolution via product page

Caption: Biosynthesis of (S)-2-Aminobutyric Acid from L-Threonine.

Handling and Storage Recommendations

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5][6]
- Skin Protection: Handle with gloves. Use proper glove removal technique to avoid skin contact.[5][6]
- Respiratory Protection: In case of dust formation, use a particulate filter respirator.

Handling:

- Avoid dust formation.[5]
- Avoid breathing vapors, mist, or gas.[5]
- Provide appropriate exhaust ventilation at places where dust is formed.[7]
- Wash hands thoroughly after handling.[7]

Storage:

- Store in a dry, well-ventilated place.[7]
- Keep container tightly closed.[7]
- Keep away from strong oxidizing agents.[5]

First Aid Measures

- Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[5]
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Flush eyes with water as a precaution.[5]
- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist or develop.

Conclusion

DL-2-aminobutanoic acid is a compound with a low hazard profile based on the available data. It is not classified as hazardous under GHS. However, as with any chemical substance, appropriate personal protective equipment should be used, and safe laboratory practices should be followed. The lack of comprehensive quantitative toxicological data suggests that

exposure should be minimized. The provided experimental protocols outline the standard methods for generating such data to further characterize the safety profile of this and other chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline 420: Acute oral Toxicity Fixed Dose Procedure | PPTX [slideshare.net]
- 3. scantox.com [scantox.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. iivs.org [iivs.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Oral Toxicity test Fixed Dose Procedure (OECD 420: 2001). IVAMI [ivami.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. iivs.org [iivs.org]
- 12. tecolab-global.com [tecolab-global.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Safety of DL-2-Aminobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430085#dl-2-aminobutanoic-acid-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com